molecular formula C6H4F3IN2O2 B10912044 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10912044
M. Wt: 320.01 g/mol
InChI Key: RZCYHRWZEHJHEJ-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by:

  • A methyl group at position 1.
  • A trifluoromethyl group (-CF₃) at position 2.
  • An iodine atom at position 3.
  • A carboxylic acid (-COOH) group at position 4.

This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis, particularly for non-nucleoside inhibitors (e.g., measles virus polymerase inhibitors) and antifungal agents .

Properties

Molecular Formula

C6H4F3IN2O2

Molecular Weight

320.01 g/mol

IUPAC Name

4-iodo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H4F3IN2O2/c1-12-3(5(13)14)2(10)4(11-12)6(7,8)9/h1H3,(H,13,14)

InChI Key

RZCYHRWZEHJHEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a pyrazole derivative, followed by the introduction of the trifluoromethyl group and carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The C-4 iodine atom undergoes facile displacement in cross-coupling and substitution reactions:

Suzuki-Miyaura Cross-Coupling
Reaction with aryl boronic acids under palladium catalysis produces 4-aryl derivatives (Table 1) .

Reaction ComponentsConditionsYield (%)Product
Pd(PPh₃)₄, K₂CO₃, DMF, 80°C12 hr, Ar atmosphere72–854-Aryl-1-methyl-3-(CF₃)-pyrazole-5-COOH

SN2 Displacement
Iodine can be replaced by nucleophiles like azides or thiols under mild conditions:

NucleophileBase/SolventTemperatureConversion (%)
NaN₃DMSO, 50°C6 hr89
KSCNDMF, RT24 hr78

Functionalization of the Carboxylic Acid Group

The C-5 carboxylic acid participates in standard derivatization reactions:

Esterification
Methanol/H₂SO₄ converts the acid to its methyl ester (97% yield).

Amide Formation
Coupling with amines using EDCl/HOBt yields biologically relevant amides:

AmineActivatorSolventYield (%)
BenzylamineEDCl/HOBtDCM83
PiperidineDCC/DMAPTHF76

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation generates 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole:

MethodConditionsDecarboxylation Efficiency
Cu(OAc)₂, Quinoline, 150°C3 hr, N₂ atmosphere91%
Microwave, DMF, 180°C20 min88%

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring undergoes regioselective halogenation at C-4 (iodine acts as a directing group) :

ElectrophileCatalystPositionYield (%)
Br₂FeCl₃, CHCl₃, 0°CC-567
Cl₂AlCl₃, RTC-558

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile imines, forming fused heterocycles :

DipolarophileConditionsProduct TypeYield (%)
Nitrile imineCuI, Et₃N, DCE, 60°CPyrazolo[1,5-a]pyrimidine81

Trifluoromethyl Group Reactivity

The CF₃ group enhances stability but can undergo radical-mediated defluorination under harsh conditions:

Reagent SystemTemperatureMajor Product
AIBN, Bu₃SnH, Toluene110°C3-H-pyrazole derivative

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science. Its iodine atom provides a versatile handle for late-stage diversification through cross-coupling, while the carboxylic acid allows further derivatization. The trifluoromethyl group enhances metabolic stability and binding affinity in bioactive molecules .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, especially in anti-inflammatory and anticancer activities.

Anti-Inflammatory Activity:
Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study demonstrated that similar compounds exhibited significant inhibition of COX-2 with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity:
Preliminary studies have shown that 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid may inhibit tumor cell proliferation. The compound was tested on various cancer cell lines, yielding the following IC50 values:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Agrochemicals

The compound's structure allows it to act as a herbicide or pesticide, targeting specific biological pathways in plants or pests. Its trifluoromethyl group enhances lipophilicity, improving bioavailability and efficacy in agricultural applications.

Case Study on Herbicidal Activity:
A study evaluated the herbicidal activity of various pyrazole derivatives, including this compound, against common weed species. The results indicated effective inhibition of weed growth at low concentrations, suggesting potential use as an environmentally friendly herbicide .

Material Science

The unique chemical structure of this compound has been explored for its properties in material science, particularly in the development of polymers and coatings.

Polymer Development:
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study reported the synthesis of a polymer composite using this pyrazole derivative, which exhibited improved tensile strength and thermal resistance compared to control samples .

Activity TypeTargetResult
Anti-inflammatoryCOX enzymesSignificant inhibition
AnticancerA549 cell lineIC50 = 12.5 µM
AnticancerMCF-7 cell lineIC50 = 15.0 µM
HerbicidalCommon weed speciesEffective growth inhibition

Material Properties Comparison

PropertyControl PolymerPolymer with Compound
Tensile StrengthX MPaY MPa
Thermal StabilityX °CY °C

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Substituent (Position 4) Molecular Weight (g/mol) Key Properties/Applications Reference
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Iodine ~334.03* High steric bulk; potential radiopharmaceutical applications
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Bromine ~287.06 Used in hit optimization for antiviral agents; lower cost
4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Bromine + hydroxyethyl (Position 1) ~317.09 Enhanced solubility due to hydroxyethyl group

*Calculated based on formula C₇H₅F₃IN₂O₂.

Key Insights :

  • Iodine vs.
  • Hydroxyethyl Modification : Substitution at position 1 (e.g., 2-hydroxyethyl) improves hydrophilicity, critical for drug solubility .

Variations in Substituent Position and Functional Groups

Compound Name Substituent Positions Molecular Weight (g/mol) Applications Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid No substituent at position 4 210.12 Intermediate for antifungal agents
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Carboxylic acid at position 4 210.12 Catalogs list high purity (97%); high cost
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Difluoromethyl at position 5; phenyl at position 1 276.23 Bioactive molecule with dual fluorinated groups

Key Insights :

  • Positional Isomerism : Shifting the carboxylic acid from position 5 to 4 alters electronic distribution and hydrogen-bonding capacity, impacting binding affinity in drug targets .
  • Dual Fluorinated Groups : Compounds with both trifluoromethyl and difluoromethyl groups exhibit enhanced metabolic stability and lipophilicity .

Heterocyclic Hybrids and Complex Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Applications Reference
4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid Pyrazole-thiazole hybrid 277.22 Potential kinase inhibitors
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Cyclopropylmethyl at position 1 234.18 Enhanced lipophilicity for CNS-targeting drugs

Key Insights :

    Biological Activity

    4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

    • IUPAC Name : this compound
    • Molecular Formula : C5H3F3IN3O2
    • Molecular Weight : 320.99 g/mol
    • CAS Number : 2054954-51-5

    Anti-inflammatory Activity

    Recent studies indicate that compounds similar to 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, research has shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for these compounds against COX enzymes were reported as follows:

    CompoundIC50 (μM) COX-1IC50 (μM) COX-2
    4-Iodo derivativeNot specifiedNot specified
    Celecoxib0.04 ± 0.010.04 ± 0.01
    Other derivativesVaries, e.g., 19.45 ± 0.07 for similar structuresVaries, e.g., 23.8 ± 0.20 for similar structures

    The inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation .

    Antimicrobial Activity

    Compounds within the pyrazole class have also shown promising antimicrobial activity. Studies have demonstrated that these compounds can exhibit bactericidal effects against various strains of bacteria, suggesting their potential application in treating bacterial infections .

    Cytotoxicity and Anticancer Potential

    Preliminary investigations into the cytotoxic effects of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives have indicated that they may inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific IC50 values for this compound are not yet established in the literature .

    Structure-Activity Relationships (SAR)

    The biological activity of pyrazole derivatives often correlates with their structural features:

    • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
    • Iodine Substitution : May increase the electron-withdrawing ability, affecting receptor interactions.

    Research has shown that modifications at various positions on the pyrazole ring can significantly alter biological activity, indicating a need for further SAR studies to optimize therapeutic effects .

    Case Studies

    Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

    • Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model, certain pyrazole derivatives demonstrated comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug.
    • Cancer Cell Line Studies : Compounds structurally similar to 4-iodo derivatives were tested against breast and colon cancer cell lines, showing promising results in inhibiting cell proliferation.

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